

Spectroscopic Characterization of 2-Methoxypropane-1-sulfonamide: A Predictive Guide

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Compound of Interest

Compound Name:	2-Methoxypropane-1-sulfonamide
CAS No.:	1564882-15-0
Cat. No.:	B1473870

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Introduction

2-Methoxypropane-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its molecular structure is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of novel chemical entities. In the absence of published experimental data for **2-Methoxypropane-1-sulfonamide**, this guide provides a comprehensive, in-depth theoretical analysis of its expected spectroscopic characteristics. This predictive approach, grounded in the fundamental principles of spectroscopy and data from analogous structures, serves as a robust framework for researchers engaged in the synthesis and characterization of this and related compounds.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a molecule is confirmed when the data from various spectroscopic methods converge to support a single, unambiguous structure. For **2-Methoxypropane-1-sulfonamide**, the interplay between the methoxypropyl group and the sulfonamide moiety will give rise to a unique spectral fingerprint.

Caption: Molecular structure of **2-Methoxypropane-1-sulfonamide** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants, a detailed picture of the connectivity and chemical environment of each atom can be constructed.

Experimental Protocol (^1H and ^{13}C NMR)

- **Sample Preparation:** Dissolve approximately 5-10 mg of **2-Methoxypropane-1-sulfonamide** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical; DMSO-d_6 is often preferred for sulfonamides as it facilitates the observation of exchangeable N-H protons.
- **Instrument Setup:** Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- **^1H NMR Acquisition:**
 - Obtain a standard one-dimensional proton spectrum.
 - Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Obtain a proton-decoupled carbon spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ^1H NMR Spectrum (400 MHz, DMSO- d_6)

The ^1H NMR spectrum is predicted to exhibit five distinct signals, each corresponding to a unique proton environment in the molecule.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~7.0 - 7.5	Singlet (broad)	2H	-SO ₂ NH ₂	The protons of the sulfonamide group are expected to be deshielded and may appear as a broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. Their chemical shift can be concentration and temperature-dependent.[1][2]
~3.6 - 3.8	Multiplet	1H	H-C2	This methine proton is deshielded by the adjacent oxygen atom of the methoxy group and the electron-withdrawing sulfonamide group at the C1 position. It will be split by the protons on C1 and C3.[3]

~3.3	Singlet	3H	-OCH ₃	The methyl protons of the methoxy group are in a relatively shielded environment and are expected to appear as a singlet as there are no adjacent protons to couple with.
~3.1 - 3.3	Multiplet	2H	H ₂ -C1	These methylene protons are adjacent to the strongly electron-withdrawing sulfonyl group, leading to a downfield shift. They will be split by the proton on C2.
~1.1 - 1.2	Doublet	3H	H ₃ -C3	These methyl protons are in a typical aliphatic region and are split into a doublet by the single proton on C2.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments.

Chemical Shift (δ , ppm)	Assignment	Rationale
~78 - 82	C2	This methine carbon is bonded to the oxygen of the methoxy group, causing a significant downfield shift into the typical range for carbons in ethers.[4] [5]
~55 - 58	-OCH ₃	The carbon of the methoxy group is also deshielded by the attached oxygen.[1]
~50 - 55	C1	The carbon atom directly attached to the electron-withdrawing sulfonyl group will be significantly deshielded.
~18 - 22	C3	This methyl carbon is in a typical aliphatic environment and will be the most upfield signal.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol (ATR-IR)

- **Sample Preparation:** A small amount of the solid **2-Methoxypropane-1-sulfonamide** is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

- Data Processing: The resulting spectrum is displayed as transmittance or absorbance versus wavenumber (cm^{-1}).

Predicted IR Absorption Bands

The IR spectrum of **2-Methoxypropane-1-sulfonamide** will be characterized by the vibrational modes of the sulfonamide and ether functional groups.

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
3390–3320 and 3280–3230	Medium-Strong	N-H asymmetric and symmetric stretching	Primary Sulfonamide (-SO ₂ NH ₂)[6]
2980–2850	Medium-Strong	C-H stretching	Aliphatic (CH, CH ₂ , CH ₃)[7]
1345–1315	Strong	S=O asymmetric stretching	Sulfonamide (-SO ₂ NH ₂)[6]
1190–1145	Strong	S=O symmetric stretching	Sulfonamide (-SO ₂ NH ₂)[6]
1150–1060	Strong	C-O stretching	Ether (C-O-C)[3]
925–905	Medium	S-N stretching	Sulfonamide (-SO ₂ NH ₂)[6]

The region below 1500 cm^{-1} is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

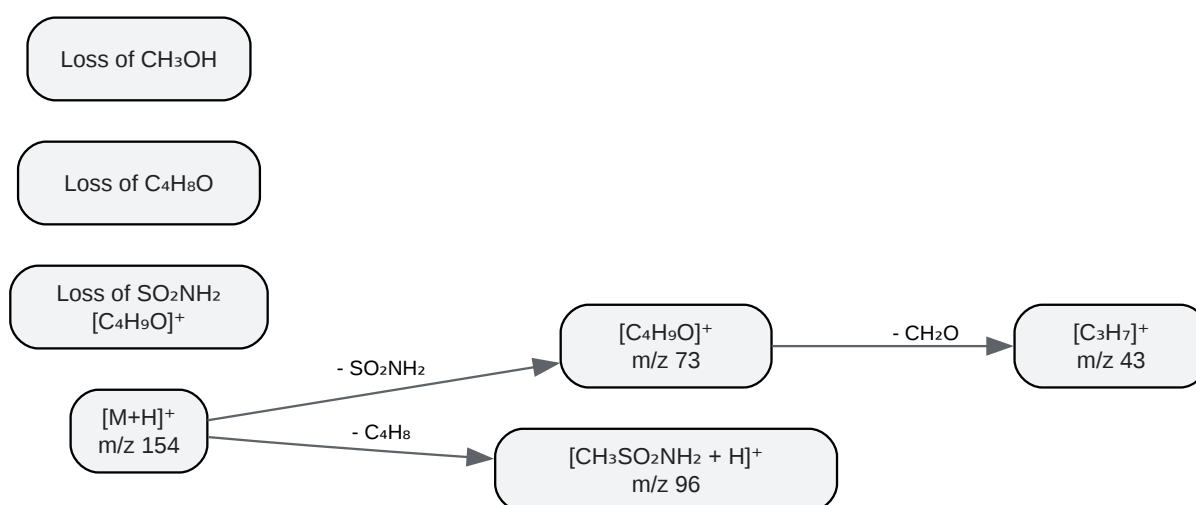
Experimental Protocol (ESI-MS)

- Sample Preparation: A dilute solution of **2-Methoxypropane-1-sulfonamide** is prepared in a suitable solvent such as methanol or acetonitrile.
- Infusion: The solution is infused into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
- Data Acquisition: The mass spectrum is acquired in positive ion mode. The protonated molecule $[M+H]^+$ is observed.
- Tandem MS (MS/MS): To obtain structural information, the $[M+H]^+$ ion is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions.

Predicted Mass Spectrum

The molecular formula of **2-Methoxypropane-1-sulfonamide** is $C_4H_{11}NO_3S$, with a monoisotopic mass of 153.05 g/mol .

- Molecular Ion: In ESI-MS, the protonated molecule $[M+H]^+$ is expected at m/z 154.06.
- Major Fragmentation Pathways: Sulfonamides are known to undergo characteristic fragmentation, often involving the cleavage of the S-N bond.[8][9][10] The ether linkage also provides a potential site for fragmentation.



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